molecular formula C17H20ClN3O3 B11473941 methyl 4-(2-chlorophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

methyl 4-(2-chlorophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B11473941
M. Wt: 349.8 g/mol
InChI Key: REVFFEJEPUSEPD-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of indole derivatives, which exhibit diverse biological activities.
  • The indole nucleus, containing a benzene ring fused with a pyrrole ring, is an important heterocyclic system found in various natural and synthetic compounds.
  • Physically, indole derivatives are crystalline and colorless, often possessing specific odors.
  • The compound’s full name may seem complex, but we can break it down:

      Methyl: Indicates the presence of a methyl group (CH₃) attached to the compound.

      4-(2-chlorophenyl): Refers to a chlorine-substituted phenyl group at the 4-position of the indole ring.

      2-oxo: Indicates a ketone functional group (C=O) at the 2-position.

      6-(pyrrolidin-1-ylmethyl): Describes a pyrrolidine ring (a five-membered nitrogen-containing ring) attached at the 6-position via a methyl group.

      3,4-dihydro-1H-pyrimidine-5-carboxylate: Indicates the presence of a pyrimidine ring (a six-membered nitrogen-containing ring) with a carboxylate group (COO⁻) at the 5-position.

  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The ketone group (2-oxo) can undergo oxidation reactions.

      Reduction: Reduction of the ketone or other functional groups.

      Substitution: The chlorine-substituted phenyl group (2-chlorophenyl) can participate in electrophilic aromatic substitution.

      Common Reagents: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃) may be used.

      Major Products: These reactions can yield various derivatives, including substituted indoles and pyrimidines.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., receptors, enzymes).
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives with varying substituents.
    • Uniqueness lies in the combination of the indole, pyrimidine, and pyrrolidine moieties.

    Properties

    Molecular Formula

    C17H20ClN3O3

    Molecular Weight

    349.8 g/mol

    IUPAC Name

    methyl 4-(2-chlorophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

    InChI

    InChI=1S/C17H20ClN3O3/c1-24-16(22)14-13(10-21-8-4-5-9-21)19-17(23)20-15(14)11-6-2-3-7-12(11)18/h2-3,6-7,15H,4-5,8-10H2,1H3,(H2,19,20,23)

    InChI Key

    REVFFEJEPUSEPD-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCCC3

    Origin of Product

    United States

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